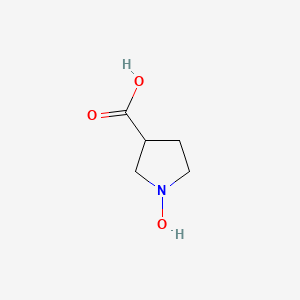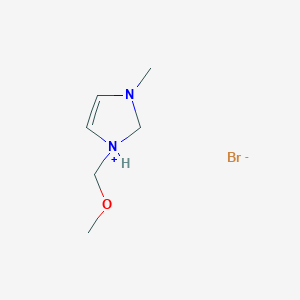
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes an imidazolium core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium core can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can modify the imidazolium core.
科学的研究の応用
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
1-Methylimidazolium Bromide: Similar structure but lacks the methoxymethyl group.
3-Methyl-1H-imidazol-1-ium Chloride: Similar imidazolium core but with a different counterion.
Uniqueness: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
374929-88-1 |
|---|---|
分子式 |
C6H13BrN2O |
分子量 |
209.08 g/mol |
IUPAC名 |
1-(methoxymethyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2O.BrH/c1-7-3-4-8(5-7)6-9-2;/h3-4H,5-6H2,1-2H3;1H |
InChIキー |
MWSZLDOIPPGWGB-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)COC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)

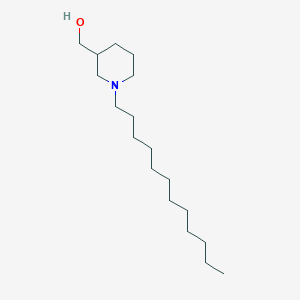

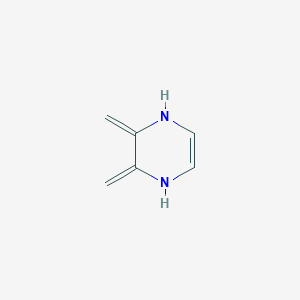

![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
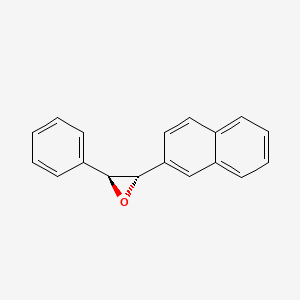

![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
